N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a compound that contains an imidazo[2,1-b]thiazole ring . Thiazoles, which are members of the azole heterocycles, have been the subject of extensive research due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through various methods . One common approach involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . In a specific example, a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives were synthesized, and their antimicrobial activities were tested .Molecular Structure Analysis
The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The presence of the thiazolidinone ring has been observed to enhance anti-inflammatory and analgesic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed potential inhibitory activity against MDA-MB-231 (IC50 = 1.4 μM), indicating its potential as an anticancer agent .
Antifungal Properties
Imidazo[2,1-b]thiazole scaffolds have been associated with antifungal properties . This suggests that these compounds could be further developed for applications in treating fungal infections.
Antibacterial Activity
These compounds have also demonstrated antibacterial properties , indicating potential use in the development of new antibiotics.
Anti-inflammatory Properties
Imidazo[2,1-b]thiazole compounds have shown anti-inflammatory properties , which could be beneficial in the treatment of various inflammatory diseases.
Antihypertensive Properties
These compounds have also been associated with antihypertensive properties , suggesting potential applications in the treatment of hypertension.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators
Imidazo[2,1-b]thiazole compounds have been used as CFTR-selective potentiators . This suggests potential applications in the treatment of cystic fibrosis.
Antitubercular Activity
Imidazo[2,1-b]thiazole derivatives have shown antitubercular activity , indicating potential use in the treatment of tuberculosis.
Antipsychotic Properties
These compounds have demonstrated antipsychotic properties , suggesting potential applications in the treatment of various psychiatric disorders.
Mechanism of Action
Target of Action
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide is a compound that has been synthesized and studied for its potential therapeutic applications Imidazole and thiazole derivatives, which are structural components of this compound, are known to exhibit a broad range of biological activities, including anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic effects .
Mode of Action
It is known that the imidazole and thiazole moieties in the compound can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the cellular context.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole and thiazole derivatives, it is likely that this compound could affect multiple pathways . The downstream effects would depend on the specific pathways involved and the cellular context.
Result of Action
Based on the known biological activities of imidazole and thiazole derivatives, it is likely that this compound could have various effects at the molecular and cellular levels .
Future Directions
Thiazole derivatives, including imidazo[2,1-b]thiazoles, continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold, with the aim of discovering drug molecules with enhanced efficacy and fewer side effects .
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-21(23(10-13-28-14-11-23)17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)20-16-26-12-15-29-22(26)25-20/h1-9,12,15-16H,10-11,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLXMRIMKTCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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